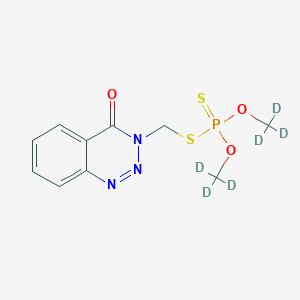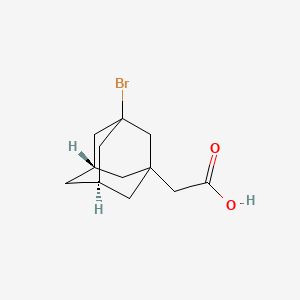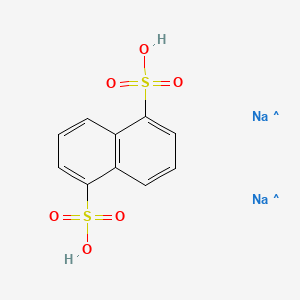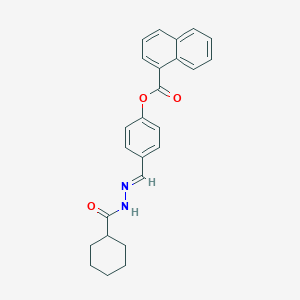
Azinphos-methyl D6; Azinphos-methyl D6 (dimethyl D6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
In this compound, the dimethoxy protons are substituted by deuterium . It is primarily used as an analytical standard in various scientific applications, particularly in the field of pesticide analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azinphos-methyl-(dimethyl-d6) involves the substitution of hydrogen atoms in the dimethoxy groups of azinphos-methyl with deuterium. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of azinphos-methyl-(dimethyl-d6) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the analytical standard .
Análisis De Reacciones Químicas
Types of Reactions
Azinphos-methyl-(dimethyl-d6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Azinphos-methyl-(dimethyl-d6) is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
Azinphos-methyl-(dimethyl-d6) exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, glands, and central nervous system . The molecular targets involved in this mechanism include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
Azinphos-methyl: The non-deuterated analog of azinphos-methyl-(dimethyl-d6), used as an insecticide.
Chlorpyrifos-(diethyl-d10): Another deuterated organophosphorus compound used as an analytical standard.
Diazinon-(diethyl-d10): A deuterated analog of the insecticide diazinon, used in similar applications.
Uniqueness
Azinphos-methyl-(dimethyl-d6) is unique due to its deuterium substitution, which provides distinct advantages in analytical applications. The deuterium atoms make the compound more stable and less prone to degradation, allowing for more accurate and reliable measurements in isotope dilution mass spectrometry .
Propiedades
Fórmula molecular |
C10H12N3O3PS2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3/i1D3,2D3 |
Clave InChI |
CJJOSEISRRTUQB-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SCN1C(=O)C2=CC=CC=C2N=N1 |
SMILES canónico |
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)






